Product packaging for N,2-dimethylpyridin-3-amine(Cat. No.:CAS No. 102843-68-5)

N,2-dimethylpyridin-3-amine

Cat. No.: B028534
CAS No.: 102843-68-5
M. Wt: 122.17 g/mol
InChI Key: STLSDMWQIGIOTM-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Science

Pyridine and its derivatives represent a class of nitrogen-containing heterocyclic compounds that are fundamental to numerous areas of chemical science. nih.govnih.gov Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, the pyridine ring is a key structural motif in a vast array of natural products, including alkaloids and vitamins. globalresearchonline.netresearchgate.net This structural prominence extends into the realm of synthetic chemistry, where pyridine derivatives are indispensable.

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its prevalence in a multitude of approved drugs. nih.govresearchgate.net Its ability to form hydrogen bonds, act as a bioisostere for other functional groups, and its inherent basicity and solubility characteristics make it a versatile component in drug design. nih.govjchemrev.com Consequently, pyridine derivatives have been successfully developed as therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. globalresearchonline.netekb.eg

Beyond pharmaceuticals, pyridine derivatives are crucial in materials science and catalysis. They serve as essential ligands in organometallic chemistry and are employed in the development of functional nanomaterials and in asymmetric catalysis. nih.gov The reactivity of the pyridine ring, which is prone to nucleophilic substitution, further broadens its utility as a versatile building block in organic synthesis. nih.gov

Overview of Research Trajectories for N,2-Dimethylpyridin-3-amine

Direct and extensive research specifically targeting this compound is notably sparse in published academic literature. Its existence is confirmed through chemical supplier catalogs, which provide basic physicochemical data but offer no insight into its reactivity or potential applications.

However, by examining the research trajectories of its close isomers, such as N,N-dimethylpyridin-3-amine, 2,4-dimethylpyridin-3-amine, and 2,6-dimethylpyridin-3-amine, potential avenues for the investigation of this compound can be inferred. Research on related dimethyl-substituted pyridinamines suggests that these compounds are valuable as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. ijpsonline.com For instance, substituted pyridin-3-amine moieties have been incorporated into corticotropin-releasing factor-1 (CRF1) receptor antagonists, indicating a potential role in the development of treatments for anxiety and depression.

The reactivity of the amino and methyl groups on the pyridine ring allows for a variety of chemical transformations. Based on analogous compounds, research on this compound could explore its utility in:

Catalysis: Similar to other aminopyridines, it could be investigated as a nucleophilic catalyst in organic reactions. evitachem.com

Medicinal Chemistry: Its scaffold could serve as a starting point for the synthesis of novel bioactive molecules. The specific substitution pattern may offer unique structure-activity relationships.

Materials Science: The electronic properties conferred by the dimethylamino and methyl substituents might be of interest for the development of new functional materials. smolecule.com

Current Challenges and Research Gaps Pertaining to this compound

This absence of foundational research presents several hurdles:

Undefined Synthetic Routes: Publicly accessible, optimized, and scalable synthesis protocols are not documented, which is a primary barrier to further investigation. While methods for synthesizing related compounds exist, their direct applicability to this compound has not been reported.

No Biological or Material Science Data: There are no published studies on the biological activity or material properties of this specific compound. This information vacuum prevents its consideration for applications in drug discovery or materials science.

The primary research gap is, therefore, the fundamental characterization of this compound. Future research should prioritize the development and publication of a robust synthetic method, followed by a thorough investigation of its chemical properties and reactivity. This foundational work would be essential to unlock any potential this compound may hold and to integrate it into the broader and highly significant family of pyridine derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2 B028534 N,2-dimethylpyridin-3-amine CAS No. 102843-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-7(8-2)4-3-5-9-6/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLSDMWQIGIOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of N,2 Dimethylpyridin 3 Amine

Fundamental Reactivity Patterns of the Pyridyl Amine Functionality

The reactivity of N,2-dimethylpyridin-3-amine is largely dictated by the presence of two nitrogen atoms, each with a lone pair of electrons. The endocyclic (pyridine ring) nitrogen is sp² hybridized, while the exocyclic (amino group) nitrogen is sp³ hybridized. This difference in hybridization, along with electronic effects from the methyl groups, influences the molecule's basicity and its behavior in redox reactions.

The basicity of this compound is a critical aspect of its chemical character, as it determines the site of protonation and influences its nucleophilicity. The molecule possesses two potential basic centers: the pyridine (B92270) ring nitrogen and the exocyclic dimethylamino nitrogen.

The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation. In contrast, the basicity of the exocyclic amino group is also significant. The relative basicity of these two sites is influenced by several factors:

Hybridization: The sp² hybridized pyridine nitrogen is generally less basic than a typical sp³ hybridized alkyl amine because the greater s-character of the sp² orbital holds the lone pair electrons more tightly to the nucleus. stackexchange.comquora.com

Electronic Effects: The methyl group at the 2-position of the pyridine ring is an electron-donating group, which increases the electron density on the ring and enhances the basicity of the pyridine nitrogen. The dimethylamino group at the 3-position also influences the ring's electron density.

Resonance Effects: In aminopyridines, resonance effects can play a crucial role in determining the site of protonation. For instance, in 4-aminopyridine (B3432731), the exocyclic amino group can donate electron density into the ring through resonance, significantly increasing the basicity of the ring nitrogen. stackexchange.com In the case of 3-aminopyridines, this resonance stabilization of the protonated form is less pronounced. stackexchange.com

Table 1: Comparison of pKa Values for Pyridine and Related Aminopyridines

CompoundpKa of Conjugate Acid
Pyridine5.25 wikipedia.org
2-Aminopyridine (B139424)6.86 quora.comquora.com
4-Aminopyridine9.17 quora.comquora.com
N,N-Dimethylpyridin-4-amine (DMAP)9.60 wikipedia.org

Note: The pKa value is for the protonated form of the compound.

The nitrogen atoms in this compound can be oxidized to form N-oxides. The oxidation of pyridyl amines can be complex due to the presence of two oxidizable nitrogen centers. The chemoselectivity of the oxidation (i.e., which nitrogen atom is oxidized) depends on the oxidizing agent used and the relative nucleophilicity (basicity) of the two nitrogen atoms.

Common oxidizing agents for the N-oxidation of pyridines and tertiary amines include:

Peroxyacids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for the oxidation of pyridine derivatives.

Hydrogen Peroxide: Often used with a catalyst, hydrogen peroxide is a greener oxidizing agent.

Amine Boranes: These can be used for the selective reduction of N-heteroarenes. nih.gov

Given that the pyridine nitrogen is generally more basic in aminopyridines, it is the more likely site of initial oxidation. The reaction would proceed via nucleophilic attack of the nitrogen's lone pair on the electrophilic oxygen of the oxidizing agent, leading to the formation of this compound N-oxide. The exocyclic dimethylamino group could also be oxidized, particularly with stronger oxidizing agents or under different reaction conditions, to yield a hydroxylamine (B1172632) or related species.

Table 2: Common Oxidizing Agents for N-Oxide Formation

Oxidizing AgentDescription
m-CPBAA common and effective peroxyacid for N-oxidation.
Hydrogen Peroxide (H₂O₂)A "green" oxidant, often used with metal catalysts.
Caro's Acid (H₂SO₅)A strong oxidizing agent prepared from sulfuric acid and hydrogen peroxide.
Sodium PerborateA solid source of hydrogen peroxide, often used in acetic acid.

The pyridine ring of this compound is susceptible to reduction, which can lead to the formation of piperidine (B6355638) derivatives. The reduction of the aromatic pyridine ring typically requires more forcing conditions than the reduction of isolated double bonds due to the stability of the aromatic system.

Common methods for the reduction of pyridines include:

Catalytic Hydrogenation: This is a widely used method for the complete reduction of the pyridine ring to a piperidine ring. rsc.orgresearchgate.net Catalysts such as rhodium (e.g., Rh₂O₃), platinum, palladium, or nickel are often employed, typically under hydrogen pressure. rsc.orgresearchgate.netacs.org The reaction conditions (temperature, pressure, catalyst, and solvent) can be tuned to control the extent of reduction. For functionalized pyridines, chemoselectivity can be an issue, as other functional groups may also be reduced. rsc.org

Dissolving Metal Reductions: The Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol) can be used for the partial reduction of pyridines to dihydropyridines. acs.org

Hydride Reductions: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are generally not effective for the reduction of the pyridine ring itself but can reduce substituents. Milder reagents like sodium borohydride (B1222165) (NaBH₄) can reduce pyridinium (B92312) salts (formed by N-alkylation or protonation) to dihydropyridines. nih.gov

For this compound, catalytic hydrogenation would be expected to reduce the pyridine ring to the corresponding N,2-dimethylpiperidin-3-amine. The stereochemistry of the resulting piperidine ring would depend on the catalyst and reaction conditions, with the formation of cis isomers often favored. rsc.org Partial reduction to a dihydropyridine (B1217469) or tetrahydropyridine (B1245486) is also possible under carefully controlled conditions. acs.org

Role of this compound as a Ligand in Coordination Chemistry

The presence of two nitrogen donor atoms makes this compound a potentially versatile ligand in coordination chemistry. It can coordinate to metal ions in several ways, leading to the formation of a variety of metal complexes with different structures and properties.

This compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the exocyclic amino nitrogen. This forms a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. This chelating ability is a key feature of many aminopyridine ligands. mdpi.comvot.plsciencenet.cn

The formation of a chelate complex with a transition metal (M) can be represented as follows: Mⁿ⁺ + this compound → [M(this compound)]ⁿ⁺

The specific coordination mode can vary. While chelation is common, this compound could also act as a monodentate ligand, coordinating through only the pyridine nitrogen, which is generally the stronger donor site. mdpi.com This is more likely if the metal center is sterically crowded or if other strongly coordinating ligands are present. mdpi.com Furthermore, it could act as a bridging ligand, linking two metal centers.

A wide range of transition metals, including but not limited to iron, copper, zinc, cobalt, and silver, are known to form complexes with aminopyridine-type ligands. mdpi.comsciencenet.cnresearchgate.netnih.gov The resulting complexes can have various geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.orgnih.gov

The specific structure of this compound has a significant influence on the properties of the resulting metal complexes.

Steric Effects: The methyl group at the 2-position (ortho to the pyridine nitrogen) creates steric hindrance around the primary coordination site. This can affect the stability of the metal-ligand bond, the coordination number of the metal, and the geometry of the complex. The N,N-dimethyl groups on the exocyclic amine also contribute to the steric bulk of the ligand.

Electronic Effects: The electron-donating nature of the methyl and amino groups increases the electron density on the nitrogen donor atoms. This enhances the ligand's ability to donate electron density to the metal center, which can affect the stability of the complex and the redox properties of the metal.

Bite Angle: In a chelating complex, the N(pyridine)-M-N(amine) angle, known as the bite angle, is constrained by the geometry of the five-membered ring. This bite angle can influence the preferred coordination geometry around the metal center.

Ligand Field Strength: As a bidentate N-donor ligand, this compound will influence the splitting of the d-orbitals of the transition metal center. This, in turn, affects the electronic spectra, magnetic properties, and reactivity of the complex.

Catalytic Applications and Mechanistic Insights

Investigation of Organocatalytic Potentials

This compound possesses the key features of a nucleophilic organocatalyst. Similar to the renowned catalyst 4-dimethylaminopyridine (B28879) (DMAP), the pyridine nitrogen in this compound can act as the primary catalytic center. soci.org Its potential lies in its ability to attack an electrophilic species, such as the carbonyl carbon of an acylating agent (e.g., an acid anhydride), to form a highly reactive intermediate.

The catalytic efficacy of such aminopyridines is strongly linked to the basicity and steric accessibility of the ring nitrogen. The electron-donating N-methylamino group at the 3-position enhances the nucleophilicity of the ring nitrogen. However, unlike in DMAP where the 4-amino group provides powerful resonance stabilization to the resulting pyridinium cation, the effect of a 3-amino group is less pronounced. masterorganicchemistry.comyoutube.com Furthermore, the presence of a methyl group at the 2-position introduces significant steric hindrance around the primary catalytic site (the ring nitrogen), which could substantially diminish its catalytic activity compared to unhindered analogues like DMAP. researchgate.netlibretexts.org

This compound as a Co-catalyst or Additive in Organic Transformations

Beyond acting as a primary nucleophilic catalyst, this compound could function effectively as a basic co-catalyst or additive. In many organic reactions, such as acylations or silylations, acidic byproducts (e.g., carboxylic acids or HCl) are generated. These byproducts can protonate reactants, catalysts, or products, thereby slowing down or inhibiting the reaction. Pyridine and its derivatives are commonly employed as "acid scavengers" to neutralize these acidic species. libretexts.org

Given its basicity, which is expected to be greater than that of pyridine, this compound would be a suitable candidate for this role. It can efficiently sequester protons, allowing the primary catalytic cycle to proceed unimpeded. In this context, it would not be part of the main catalytic cycle but would act as an essential auxiliary base.

Elucidation of Reaction Mechanisms in Catalytic Cycles

The most plausible catalytic mechanism for this compound in reactions like esterification with an acid anhydride (B1165640) is nucleophilic catalysis, analogous to the well-established mechanism for DMAP. soci.orgwikipedia.orgyoutube.com

The proposed catalytic cycle involves the following key steps:

Activation: The pyridine nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This results in the displacement of an acetate (B1210297) ion and the formation of a highly reactive N-acetylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent anhydride.

Acyl Transfer: The alcohol (nucleophile) then attacks the activated acetyl group of the N-acetylpyridinium intermediate. The acetate ion that was displaced in the first step can act as a base to deprotonate the alcohol, facilitating its nucleophilic attack.

Catalyst Regeneration: The tetrahedral intermediate formed in the previous step collapses, yielding the final ester product and regenerating the this compound catalyst, which can then enter a new catalytic cycle.

While this mechanism is likely, the kinetics of the process would be heavily influenced by the substitution pattern. The steric bulk of the 2-methyl group would be expected to slow down the initial activation step (Step 1) compared to a non-sterically hindered catalyst like DMAP. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics: The rate of a reaction catalyzed by this compound would primarily depend on:

Nucleophilicity of the Catalyst: The electron-donating substituents enhance the nucleophilicity of the ring nitrogen, which should favor the initial activation step.

Steric Hindrance: The 2-methyl group presents a significant steric barrier to the incoming electrophile, which would likely decrease the rate constant for the formation of the N-acylpyridinium intermediate. This steric effect is a well-known phenomenon that drastically reduces the catalytic efficiency of 2-substituted pyridines in acylation reactions. researchgate.net

Leaving Group Ability: The stability of the this compound as a leaving group in the acyl transfer step is crucial for catalyst turnover.

Kinetic studies on the hydrolysis of sulfonyl chlorides catalyzed by various substituted pyridines have shown that the reaction rates can be correlated with the basicity of the pyridine (Brønsted correlation) and the electronic nature of the substituents (Hammett correlation). rsc.org Similar studies would be necessary to quantify the catalytic performance of this compound.

Thermodynamic Considerations: A key thermodynamic parameter governing the catalytic cycle is the basicity of the catalyst, represented by the pKa of its conjugate acid. The pKa value reflects the catalyst's ability to be protonated by acidic byproducts and the stability of the resulting pyridinium intermediates. While the exact pKa of this compound is not published, it can be estimated by comparing it with related compounds.

CompoundpKa of Conjugate AcidRationale
Pyridine5.25Baseline basicity of the pyridine ring. masterorganicchemistry.com
3-Aminopyridine (B143674)6.04The amino group at the 3-position provides a modest increase in basicity through an inductive effect.
2,6-Dimethylpyridine6.7Electron-donating methyl groups increase basicity. libretexts.org
4-Dimethylaminopyridine (DMAP)9.6 - 9.7The 4-dimethylamino group provides a strong resonance and inductive effect, significantly increasing basicity. wikipedia.orglookchem.com

Based on these trends, the pKa of this compound is expected to be higher than that of pyridine and 3-aminopyridine due to its electron-donating methyl groups, but likely lower than that of DMAP, as the resonance effect from a 3-amino group is weaker than from a 4-amino group. This moderate-to-high basicity makes it thermodynamically suitable for acting as both a nucleophilic catalyst and an acid-scavenging base in organic reactions.

Despite a comprehensive search for scientific literature, specific research detailing the biological interactions and pharmacological explorations of this compound derivatives, as outlined in the requested article structure, could not be located. The available scientific data focuses on a broad range of pyridine derivatives, but does not provide the specific details necessary to populate the requested sections on antimicrobial, anticancer, anti-inflammatory, and neurological activities, nor the molecular target and enzyme inhibition profiles for analogs of this compound.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail while strictly adhering to the provided outline and focusing solely on the specified chemical compound and its derivatives. The current body of scientific literature does not appear to contain the specific research findings needed to fulfill this request.

Biological Interactions and Pharmacological Explorations of N,2 Dimethylpyridin 3 Amine Derivatives

Molecular Target Identification and Binding Studies

Receptor Binding Assays and Ligand-Receptor Dynamics

The biological activity of N,2-dimethylpyridin-3-amine derivatives has been notably investigated in the context of epigenetic regulation, specifically as inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in cellular processes by demethylating histone proteins, and its dysregulation is implicated in various cancers and neurological disorders.

Receptor binding assays, particularly those measuring the half-maximal inhibitory concentration (IC50), have been instrumental in quantifying the potency of these derivatives. A key study focused on developing a Positron-Emission Tomography (PET) tracer for LSD1 utilized a series of compounds incorporating the this compound moiety. The inhibitory activities of these compounds against LSD1 were determined, providing valuable insights into their ligand-receptor interactions. researchgate.netacs.org

The core structure, often functionalized with a fluorine atom at the 6-position (6-fluoro-N,2-dimethylpyridin-3-amine), serves as a key building block in the synthesis of these potent inhibitors. researchgate.netacs.orgacs.org The binding affinity of these derivatives to the LSD1 enzyme is a critical determinant of their pharmacological effect. While detailed kinetic studies and crystallography data for these specific derivatives are not extensively available in the public domain, the IC50 values provide a quantitative measure of their ability to engage with the LSD1 active site.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against LSD1

Compound ID Modification on this compound core LSD1 IC50 (nM)
1b 2-methylpyridine derivative 1.8
1c 4-methylpyridine derivative 1.1
1f Reverse amide linker 1.5
1g 4-methyl substitution on pyridine (B92270) ring of 1f 0.8

Data sourced from a study on novel PET tracers for Lysine-Specific Demethylase 1. acs.org

Structure-Activity Relationship (SAR) Development for Enhanced Biological Function

The development of this compound derivatives as potent LSD1 inhibitors has been guided by systematic structure-activity relationship (SAR) studies. These investigations have revealed key structural features that govern the inhibitory potency and selectivity of these compounds.

A significant finding from the SAR exploration is the influence of substituents on the pyridine ring. For instance, the introduction of a methyl group at the 2-position of the pyridine ring (as in derivative 1b ) or the 4-position (as in derivative 1c ) was found to enhance the inhibitory activity against LSD1 when compared to the unsubstituted analog. acs.org This suggests that the steric and electronic properties of these ortho substituents may influence the dihedral angle of the amide moiety, leading to a more favorable binding conformation within the LSD1 active site. acs.org

Furthermore, the orientation of the amide linker was found to be a critical determinant of activity. A derivative with a reverse amide linker (1f ) demonstrated potent LSD1 inhibition. acs.org Building on this, the addition of a methyl group to the 4-position of the pyridine ring in this reverse amide series led to the identification of compound 1g , which exhibited the most potent LSD1 inhibitory activity among the tested compounds. acs.org

These SAR insights are crucial for the rational design of next-generation inhibitors with improved potency and potentially altered pharmacokinetic profiles. The systematic modification of the this compound scaffold allows for the fine-tuning of its interaction with the target enzyme, thereby enhancing its biological function.

This compound as a Structural Motif in Drug Discovery and Development

The this compound core has proven to be a valuable structural motif in the broader landscape of drug discovery and development, extending beyond its application in LSD1 inhibition. Its utility as a versatile scaffold is highlighted by its incorporation into molecules targeting a range of other biologically relevant pathways.

For instance, derivatives of this compound have been explored as inhibitors of the Notch signaling pathway, a critical pathway involved in cell-to-cell communication that, when dysregulated, can contribute to the development of cancer. google.com Patent literature reveals the synthesis of compounds where the this compound moiety is a key component of molecules designed to modulate Notch signaling. google.com

In a different therapeutic area, this scaffold has been utilized in the design of selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (producing male characteristics) properties. The this compound structure has been incorporated into novel indole (B1671886) compounds intended to act as SARMs.

Furthermore, the this compound framework has been investigated in the context of developing treatments for pain through the modulation of voltage-gated sodium channels (Navs). google.com These channels are crucial for the transmission of pain signals, and their inhibition is a key strategy for analgesia.

The diverse applications of the this compound scaffold underscore its importance as a privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for the development of new therapeutic agents targeting a variety of diseases.

Advanced Spectroscopic and Analytical Characterization of N,2 Dimethylpyridin 3 Amine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the molecular structure of N,2-dimethylpyridin-3-amine, defining the connectivity of atoms and the specific arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Analysis of both ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region should display three signals corresponding to the protons on the pyridine (B92270) ring. The N-H proton of the secondary amine will likely appear as a broad singlet, and the two methyl groups (one on the ring and one on the amine nitrogen) will appear as sharp singlets in the upfield region. The predicted chemical shifts (δ) are based on data from similar aminopyridine and methylpyridine structures. researchgate.net

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven distinct signals, corresponding to the seven carbon atoms in the molecule. This includes five signals for the sp²-hybridized carbons of the pyridine ring and two signals for the sp³-hybridized methyl carbons. The chemical shifts are influenced by the electron-donating effects of the amine and methyl substituents on the pyridine ring. researchgate.netresearchgate.net

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for definitive assignment, confirming proton-proton couplings and proton-carbon correlations over one or multiple bonds. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are estimated based on analogous structures and substituent effects.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity / Remarks
H4~6.9 - 7.2-Doublet of doublets (dd)
H5~6.5 - 6.8-Doublet of doublets (dd)
H6~7.8 - 8.1-Doublet of doublets (dd)
N-HVariable (broad singlet)-Signal broadens or exchanges with D₂O
2-CH₃~2.3 - 2.5~18 - 22Singlet (s)
N-CH₃~2.8 - 3.0~30 - 35Singlet (s)
C2-~150 - 155Quaternary Carbon
C3-~140 - 145Quaternary Carbon
C4-~120 - 125CH
C5-~115 - 120CH
C6-~145 - 150CH

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups. The spectra of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the secondary amine is expected in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Table 2: Predicted Principal IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2980Medium
C=C, C=N Ring Stretch1400 - 1600Strong
C-N Stretch1250 - 1350Medium-Strong

Electronic Spectroscopy: UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The aminopyridine chromophore is expected to exhibit strong absorptions corresponding to π → π* transitions, likely appearing below 300 nm. researchgate.net A weaker n → π* transition, involving the non-bonding electrons on the nitrogen atoms, may be observed at a longer wavelength. researchgate.net The position and intensity of these bands can be influenced by solvent polarity. While some pyridine derivatives exhibit fluorescence, a dedicated study would be required to determine if this compound possesses significant emissive properties. nih.govresearchgate.net

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₀N₂), the nominal molecular weight is 122 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z 122. The fragmentation pattern would likely be dominated by cleavages adjacent to the nitrogen atoms. A primary fragmentation pathway is the alpha-cleavage, involving the loss of a hydrogen radical or a methyl radical. The loss of a methyl group (CH₃•) from the N-methyl substituent would lead to a stable iminium cation fragment. miamioh.edudocbrown.info This is often a dominant fragmentation pathway for N-alkyl amines. miamioh.edu Fragmentation of the pyridine ring itself can also occur.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
122[C₇H₁₀N₂]⁺˙Molecular Ion (M⁺˙)
121[C₇H₉N₂]⁺Loss of H•
107[C₆H₇N₂]⁺Loss of CH₃• (Alpha-cleavage)
94[C₆H₆N]⁺Loss of NCH₃
78[C₅H₄N]⁺Loss of CH₃NCH₃

Chromatographic Separation Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. Due to the polar and basic nature of the amine, a reversed-phase HPLC method would be most suitable. nih.gov Method development would focus on optimizing column chemistry, mobile phase composition, and detector settings to achieve sharp, symmetrical peaks and adequate retention.

Stationary Phase: A C18 or C8 column is commonly used. To prevent peak tailing from the basic amine interacting with residual silanols on the silica (B1680970) support, an end-capped column or a column specifically designed for basic compounds is recommended.

Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. To ensure the amine is protonated and to achieve good peak shape, the aqueous phase is often acidified with formic acid or trifluoroacetic acid. sielc.com A gradient elution, starting with a higher percentage of the aqueous phase, would be effective for separating the target compound from impurities with different polarities.

Detection: UV detection is suitable, as the pyridine ring is a strong chromophore. A detection wavelength would be selected based on the UV-Vis spectrum, likely in the 250-280 nm range. For higher sensitivity and confirmation of identity, an HPLC system coupled with a mass spectrometer (LC-MS) would be the ideal choice.

Table 4: Proposed Starting Parameters for HPLC Method Development

Parameter Condition
ColumnC18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temp.30 °C
DetectionUV at 254 nm or Mass Spectrometry (ESI+)
Injection Vol.10 µL

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. However, a significant challenge in the GC analysis of amines is their tendency to exhibit peak tailing due to interactions with active sites on the column and inlet. researchgate.net

To overcome this, several strategies can be employed:

Specialized Columns: The use of a base-deactivated column or a column with a polar stationary phase (e.g., a wax-type column) can significantly improve peak shape. nih.govijpsonline.com

Derivatization: The active N-H proton can be chemically modified through derivatization (e.g., acylation or silylation) to create a less polar, more volatile, and more chromatographically stable derivative. researchgate.netnih.gov This approach often leads to excellent peak symmetry and sensitivity.

Detection: A standard Flame Ionization Detector (FID) provides a robust response. For enhanced selectivity and sensitivity for a nitrogen-containing compound, a Nitrogen-Phosphorus Detector (NPD) is an excellent alternative. mdpi.com Coupling GC with a mass spectrometer (GC-MS) allows for definitive peak identification based on both retention time and mass spectrum. nih.gov

Table 5: Proposed Starting Parameters for GC Method Development

Parameter Condition (Direct Analysis) Condition (After Derivatization)
ColumnDB-5ms (30m x 0.25mm x 0.25µm) or Wax columnDB-5ms (30m x 0.25mm x 0.25µm)
Carrier GasHelium, constant flow 1.2 mL/minHelium, constant flow 1.2 mL/min
Inlet Temp.250 °C250 °C
Oven Program80 °C (2 min), ramp 10 °C/min to 250 °C (5 min)100 °C (2 min), ramp 15 °C/min to 280 °C (5 min)
DetectorFID at 280 °C or NPD at 300 °CFID at 280 °C or MS
Deriv. AgentNonee.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Specialized Analytical Derivatization Strategies for Enhanced Detection Sensitivity

Derivatization is a chemical modification process employed to convert an analyte into a product with improved chemical and physical properties for analysis. In the context of this compound, derivatization can significantly enhance its detectability in various analytical platforms by introducing a chromophore, fluorophore, or a charged tag, thereby improving its response to UV-Visible, fluorescence, or mass spectrometry detectors.

Pre- and Post-Column Derivatization for Chromatographic Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of organic compounds. For analytes like this compound that may lack a strong native chromophore or fluorophore, pre- and post-column derivatization strategies are employed to augment detection sensitivity and selectivity. helixchrom.com

Pre-column derivatization involves the reaction of the analyte with a derivatizing reagent prior to its introduction into the HPLC system. This approach offers several advantages, including the potential for removal of excess reagent and by-products before analysis, thereby reducing background noise and improving chromatographic resolution. For primary and secondary amines, a variety of reagents are available that could be applicable to this compound.

Conversely, post-column derivatization occurs after the chromatographic separation of the analyte and before it reaches the detector. This method is advantageous when the derivatives are unstable or when the derivatization reaction is slow. It eliminates the possibility of multiple derivative products from a single analyte, simplifying the resulting chromatogram.

Several classes of derivatizing reagents are commonly used for amines and could be adapted for this compound:

Reagents targeting the amino group: These reagents react with the secondary amine functionality of this compound.

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives with primary and secondary amines.

o-Phthalaldehyde (OPA): While primarily used for primary amines, it can be used in conjunction with a thiol to react with primary amino groups. This would not be directly applicable to the secondary amine in this compound but is a key reagent for related primary aminopyridines.

Table 1: Comparison of Potential Pre- and Post-Column Derivatization Reagents for this compound.

Derivatizing ReagentTarget Functional GroupDetection MethodAdvantagesDisadvantages
Dansyl Chloride (DNS-Cl)Secondary AmineFluorescence, UVProduces highly fluorescent and stable derivatives.Excess reagent can interfere with chromatography; reaction can be slow.
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Secondary AmineFluorescence, UVForms stable derivatives with high fluorescence quantum yield.Reagent can hydrolyze, leading to interfering peaks.
Benzoyl ChlorideSecondary AmineUVSimple and rapid reaction.Lower sensitivity compared to fluorescent reagents.

Derivatization for Imaging Mass Spectrometry (IMS) Localization Studies

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules within a sample, such as a tissue section. For small molecules like this compound, which may have poor ionization efficiency or low abundance, on-tissue chemical derivatization can significantly enhance their detection and localization.

The primary goals of derivatization in IMS are to:

Increase ionization efficiency: By adding a permanently charged group or a readily ionizable moiety to the analyte.

Increase mass: Shifting the analyte's mass-to-charge ratio (m/z) to a region of the spectrum with less background interference.

Improve specificity: The derivatizing reagent can be designed to react with a specific functional group, in this case, the secondary amine of this compound.

Potential derivatization strategies for IMS analysis of this compound could involve reagents that introduce a quaternary amine or a pyridinium (B92312) ion, which are permanently charged and exhibit excellent ionization efficiency in positive-ion mode MALDI-MS.

Table 2: Potential On-Tissue Derivatization Reagents for IMS of this compound.

Derivatizing Reagent ClassReaction PrinciplePotential Advantages for IMS
Quaternary Ammonium-based ReagentsAlkylation of the secondary amine to form a permanently charged quaternary amine.Improved ionization efficiency and signal intensity in positive-ion mode.
Pyridinium-based ReagentsReaction with the secondary amine to introduce a pyridinium tag.Provides a fixed positive charge, enhancing detection sensitivity.

Quantitative Analytical Methodologies

The development of robust and validated quantitative analytical methods is paramount for the accurate determination of this compound in various matrices. The choice of methodology depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a widely used technique for the quantification of pyridine derivatives. rsc.org

HPLC with UV Detection (HPLC-UV): This is a common and cost-effective method. The pyridine ring in this compound exhibits UV absorbance, allowing for its direct detection. Method development would involve optimizing the mobile phase composition, stationary phase, and detection wavelength to achieve adequate separation and sensitivity. For trace-level quantification, derivatization to introduce a stronger chromophore may be necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV. cdc.gov By monitoring specific precursor-to-product ion transitions, LC-MS/MS can provide highly accurate and precise quantification of this compound, even in complex matrices. A validated LC-MS/MS method would involve optimization of chromatographic conditions and mass spectrometric parameters, including the selection of multiple reaction monitoring (MRM) transitions.

Gas Chromatography (GC) can also be employed for the analysis of volatile and thermally stable compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent separation and identification capabilities. fda.gov For quantitative analysis, the use of an internal standard is recommended to correct for variations in injection volume and instrument response. Derivatization may be employed to improve the chromatographic properties and thermal stability of the analyte.

Method validation for any quantitative assay for this compound should be performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH), and would typically include the assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Overview of Potential Quantitative Analytical Methodologies for this compound.

MethodologyPrincipleTypical SensitivitySelectivityKey Considerations
HPLC-UVSeparation by HPLC and detection by UV absorbance.ng/mL to µg/mLModerateRequires a chromophore; may require derivatization for higher sensitivity.
LC-MS/MSSeparation by HPLC and detection by tandem mass spectrometry. cdc.govpg/mL to ng/mLVery HighHigh sensitivity and specificity; less susceptible to matrix effects with proper optimization.
GC-MSSeparation by GC and detection by mass spectrometry. fda.govpg/mL to ng/mLHighAnalyte must be volatile and thermally stable; may require derivatization.

Computational and Theoretical Investigations on N,2 Dimethylpyridin 3 Amine

Quantum Chemical Approaches for Electronic and Molecular Structure Analysis

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground-state electronic structure of many-body systems. It is routinely employed to predict molecular geometries, vibrational frequencies, and other electronic properties. A DFT study on N,2-dimethylpyridin-3-amine would be invaluable for establishing its optimized three-dimensional structure, including key bond lengths, bond angles, and dihedral angles. Such a study would form the foundation for understanding its chemical behavior. At present, no published research has presented these fundamental calculations for this compound.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theoretical accuracy for electronic structure determination. Techniques such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory are instrumental in refining the understanding of electron correlation effects. The application of these high-accuracy methods to this compound would provide benchmark data for its electronic properties, but such investigations have yet to be reported.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity, electronic transitions, and ability to act as an electron donor or acceptor. An analysis of the HOMO-LUMO energy gap and the spatial distribution of these orbitals for this compound would offer significant predictive power regarding its chemical interactions. Similarly, a detailed analysis of its molecular electrostatic potential and charge distribution would identify regions susceptible to nucleophilic or electrophilic attack. Regrettably, specific data from such analyses for this compound are not available in the current body of scientific literature.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations are essential for exploring the dynamic behavior of molecules and their interactions with other chemical species.

Conformational Sampling and Energy Landscape Exploration

The presence of a methyl group on the amine nitrogen and another on the pyridine (B92270) ring suggests that this compound may exhibit interesting conformational preferences due to steric hindrance and electronic effects. A thorough conformational analysis, employing methods like molecular mechanics or quantum mechanics, would be necessary to identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its properties and interactions. To date, no studies have been published that explore the conformational energy landscape of this compound.

Future Directions and Emerging Research Avenues for N,2 Dimethylpyridin 3 Amine

Novel Synthetic Methodologies Employing N,2-Dimethylpyridin-3-amine as a Key Intermediate

The utility of this compound as a foundational building block in organic synthesis is an area ripe for innovation. Contemporary advancements in synthetic chemistry, particularly in transition-metal-catalyzed reactions, offer new pathways to functionalized pyridine (B92270) derivatives. researchgate.net Methodologies such as cross-coupling and cyclization reactions are established routes for creating complex azaheterocycles. researchgate.net Future research could focus on leveraging the specific reactivity of this compound in these advanced synthetic strategies.

The presence of the amino and methyl groups on the pyridine ring influences its electronic properties, making it an adaptable precursor for specific synthetic routes. innospk.com Potential research directions include:

Transition-Metal-Catalyzed Cross-Coupling: Utilizing the amine group for directed C-H activation or as a coupling partner in reactions like Buchwald-Hartwig amination to construct more elaborate molecular architectures.

Multicomponent Reactions: Designing one-pot syntheses where this compound serves as the core scaffold, reacting with multiple other components to rapidly generate libraries of complex, drug-like molecules.

Flow Chemistry: Developing continuous flow processes for the synthesis and derivatization of this compound, which could enhance production efficiency, safety, and scalability. innospk.com

These modern synthetic techniques can pave the way for creating novel compounds with unique properties, starting from the this compound core.

Expanded Exploration of Biological Functions and Therapeutic Applications

Pyridine derivatives are integral to numerous biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.netinnospk.com The substituted aminopyridine motif, in particular, is found in molecules with a wide range of therapeutic properties, such as anti-inflammatory, anticancer, and neurological activities. researchgate.netinnospk.com This precedent strongly suggests that derivatives of this compound could hold significant, yet unexplored, therapeutic potential.

Future research should systematically explore the biological space accessible from this compound. A focused approach would involve synthesizing a library of derivatives and screening them for activity against various biological targets. For instance, the structurally related compound 6-(Difluoromethoxy)-2,5-dimethylpyridin-3-amine is a key component of a potent corticotropin-releasing factor-1 (CRF1) receptor antagonist, which has shown efficacy in preclinical models of anxiety. evitachem.com This highlights the potential for aminopyridine structures in targeting neurological conditions.

Table 1: Potential Therapeutic Areas for this compound Derivatives
Therapeutic AreaPotential TargetRationale based on Pyridine Scaffolds
OncologyKinase InhibitorsMany existing kinase inhibitors feature azaheterocyclic cores for binding to the ATP pocket.
NeurologyGPCRs (e.g., CRF1 Receptors)Structural analogs have shown activity against neurological targets. evitachem.com
Infectious DiseasesBacterial or Viral Enzymes2-amino-3-cyanopyridines exhibit antibacterial and antifungal properties. researchgate.net
Inflammatory DiseasesIKK-β, Carbonic AnhydraseSubstituted pyridines are known to inhibit key inflammatory mediators. researchgate.net

Integration of this compound into Advanced Functional Materials and Nanotechnology

The unique electronic and structural characteristics of the pyridine ring make it a valuable component in the design of advanced materials. Pyridine derivatives can act as ligands for metal complexes, building blocks for polymers, and components in organic electronic devices. The specific substitution pattern of this compound could be exploited to create materials with tailored properties.

Future research avenues in this area could include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine ring and the exocyclic amine can coordinate with metal ions, making this compound a potential ligand for constructing novel MOFs with applications in gas storage, catalysis, or sensing.

Organic Electronics: The π-conjugated system of the pyridine ring suggests that polymers or small molecules derived from this compound could possess interesting semiconducting or photophysical properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Surface Modification: The amine group provides a reactive handle for grafting the molecule onto surfaces, enabling the modification of nanomaterials like nanoparticles or carbon nanotubes to alter their solubility, reactivity, or electronic properties.

Table 2: Potential Applications in Materials Science and Nanotechnology
Application AreaRole of this compound DerivativePotential Functionality
CatalysisLigand for Metal CatalystsEnhancing catalyst stability, activity, and selectivity.
SensingComponent of a ChemosensorDetecting metal ions or small molecules through coordination-induced changes in optical or electronic properties.
Organic ElectronicsBuilding Block for Conjugated PolymersServing as an electron-transporting or hole-transporting material.
NanotechnologySurface Functionalization AgentImproving the dispersibility and biocompatibility of nanoparticles.

Synergistic Experimental and Computational Approaches for Comprehensive Understanding

To accelerate the discovery and development of new applications for this compound, a synergistic approach combining experimental synthesis and testing with computational modeling is essential. Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, saving time and resources.

Ab initio and Density Functional Theory (DFT) methods can be used to investigate the structures, energetics, and electronic properties of this compound and its derivatives. mdpi.comresearchgate.netresearchgate.net For example, computational studies on related aminopyridines have successfully calculated NMR chemical shifts, analyzed intramolecular interactions, and determined HOMO-LUMO energies to understand charge transfer within the molecules. researchgate.net Such studies can predict the reactivity of different sites on the molecule, helping to design more effective synthetic routes. Furthermore, molecular docking and dynamics simulations can be employed to predict the binding of this compound derivatives to biological targets, prioritizing the most promising candidates for synthesis and in vitro testing.

Table 3: Synergistic Experimental and Computational Workflow
StepComputational ApproachExperimental Validation
1. Property PredictionDFT calculations to predict geometry, electronic structure, and spectral properties. researchgate.netSpectroscopic analysis (NMR, IR) and X-ray crystallography.
2. Reactivity AnalysisCalculation of reaction pathways and transition states to guide synthetic planning.Execution of novel synthetic reactions and yield optimization.
3. Biological Target ScreeningMolecular docking simulations to identify potential protein binding partners.In vitro binding assays and functional screens.
4. Materials DesignModeling of polymer or crystal structures to predict electronic and bulk properties.Synthesis of new materials and characterization of their physical properties.

By integrating these computational methods with targeted experimental work, the research community can efficiently explore the vast chemical space accessible from this compound and unlock its full potential in a systematic and insightful manner.

Q & A

What are the standard synthetic routes for preparing N,2-dimethylpyridin-3-amine, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the Buchwald-Hartwig amination, which couples halopyridines with dimethylamine under palladium catalysis. For example, describes a copper-catalyzed coupling method for similar pyridine derivatives, using cesium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours . To optimize yields:

  • Catalyst selection : Use Pd(OAc)₂ or CuBr for improved reaction efficiency.
  • Temperature control : Lower temperatures (e.g., 25–40°C) reduce side reactions.
  • Solvent choice : Polar aprotic solvents like DMSO enhance nucleophilicity.
  • Base optimization : Cs₂CO₃ or Et₃N improves deprotonation of the amine precursor.

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Basic Research Question
Characterization requires a combination of techniques:

  • ¹H/¹³C NMR : Identify methyl groups (δ 2.3–2.5 ppm for N-methyl; δ 2.1–2.3 ppm for C2-methyl) and aromatic protons (δ 6.5–8.0 ppm). provides NMR benchmarks for structurally related 4,6-dimethylpyridin-3-amine .
  • Mass spectrometry (HRMS) : Confirm molecular weight (C₇H₁₀N₂, 122.17 g/mol) with ±0.001 Da precision.
  • Elemental analysis : Validate C, H, N content within 0.4% of theoretical values, as outlined in .

What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when analyzing this compound derivatives?

Advanced Research Question
Contradictions may arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Methodological solutions include:

  • Dynamic NMR (DNMR) : Assess temperature-dependent peak splitting to identify conformational exchange .
  • X-ray crystallography : Compare experimental bond lengths/angles with computational models (e.g., DFT). resolved structural ambiguities in 4-methyl-3-nitropyridin-2-amine using X-ray data .
  • Complementary techniques : Use IR spectroscopy to validate functional groups (e.g., NH stretching at ~3300 cm⁻¹) .

What are the key considerations in designing experiments to evaluate the biological activity of this compound analogs?

Advanced Research Question
Focus on target-specific assays and pharmacokinetic properties:

  • Enzyme inhibition assays : Use fluorescence-based or radiometric methods to measure IC₅₀ values. details COX-2 inhibition studies for pyridine derivatives .
  • Cellular uptake : Assess logP values (e.g., via HPLC) to predict membrane permeability.
  • Metabolic stability : Incubate compounds with liver microsomes to estimate half-life .

How can computational chemistry tools be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Advanced Research Question
Combine molecular docking and machine learning (ML):

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Reaction optimization : Use ML platforms like LabMate.AI () to analyze reaction parameters (e.g., solvent, catalyst) and predict optimal conditions .
  • Transition state modeling : Identify energy barriers for amination or methylation steps using Gaussian or ORCA software.

What methodologies are effective in assessing the thermodynamic stability of this compound under various storage conditions?

Basic Research Question
Evaluate stability via:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air atmospheres.
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points) and glass transitions.
  • Accelerated aging studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.